molecular formula C10H14N2O2 B12620586 N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide CAS No. 919996-26-2

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide

Cat. No.: B12620586
CAS No.: 919996-26-2
M. Wt: 194.23 g/mol
InChI Key: QIDMNYBQWXDYAY-UHFFFAOYSA-N
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Description

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide is a chemical compound with a unique structure that includes a hydroxamic acid functional groupIts molecular formula is C10H13NO2, and it has a molecular weight of 179.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide typically involves the reaction of N-hydroxyglycinamide with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, making it an effective inhibitor of metalloproteases. This chelation disrupts the enzyme’s active site, preventing it from catalyzing its substrate. Additionally, the compound can interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-phenylglycinamide
  • N-Hydroxy-N-methylglycinamide
  • N-Hydroxy-N-(2-chlorophenyl)glycinamide

Uniqueness

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

919996-26-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-hydroxy-2-[(2-methylphenyl)methylamino]acetamide

InChI

InChI=1S/C10H14N2O2/c1-8-4-2-3-5-9(8)6-11-7-10(13)12-14/h2-5,11,14H,6-7H2,1H3,(H,12,13)

InChI Key

QIDMNYBQWXDYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)NO

Origin of Product

United States

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